Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

Catalog No.
S995073
CAS No.
1316291-19-6
M.F
C33H35FN2NaO7
M. Wt
613.638
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impuri...

CAS Number

1316291-19-6

Product Name

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

IUPAC Name

sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate

Molecular Formula

C33H35FN2NaO7

Molecular Weight

613.638

InChI

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1

InChI Key

XSBRPKONJANHID-UHFFFAOYSA-N

SMILES

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+]

Synonyms

7-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-1b-(1-methylethyl)-7a-phenyl-1a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Sodium Salt; ATV-cycloIP Sodium Salt; ATV-FXA sodium salt

What is Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity?

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound that arises as an unintended byproduct during the manufacturing process of Atorvastatin, a medication used to lower cholesterol []. This impurity possesses a distinct chemical structure compared to the desired Atorvastatin molecule [].

Scientific Research Applications

While Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity itself is not a therapeutic drug, it holds value in scientific research for several reasons:

  • Quality Control: Since this impurity is a potential contaminant in Atorvastatin medications, researchers utilize it as a reference standard during quality control procedures [, , ]. These standards ensure the purity and consistency of commercially available Atorvastatin drugs [, , ].
  • Degradation Studies: Scientists can employ Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity to investigate the degradation pathways of Atorvastatin. Understanding how Atorvastatin breaks down over time helps in optimizing storage conditions and formulating more stable drug products.

Future Research Directions

  • Evaluate potential toxicological effects, if any, of the impurity [].
  • Develop even more sensitive methods for detecting and quantifying this impurity in Atorvastatin medications [].

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound associated with atorvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is identified by its CAS Number 1316291-19-6 and has a molecular formula of C33H34F N2O7·Na, with a molecular weight of 612.62 g/mol. The compound is characterized by its cyclic structure and the presence of a sodium ion, which contributes to its solubility properties. It is typically available in a neat form with a purity greater than 95% and is stored at temperatures around -20°C to maintain stability .

This impurity does not possess the same cholesterol-lowering mechanism as atorvastatin. Atorvastatin specifically targets a liver enzyme called HMG-CoA reductase, which is crucial for cholesterol synthesis. The impurity lacks the structural features necessary for this interaction [].

The safety profile of this impurity is not fully established. However, due to its structural resemblance to atorvastatin, it might exhibit similar side effects, including muscle pain, liver problems, and digestive issues, at high concentrations []. Regulatory agencies set acceptable limits for this impurity in commercial atorvastatin products to minimize potential risks [].

The chemical behavior of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity can be understood through its interactions with various reagents. It may undergo hydrolysis in aqueous solutions, leading to the formation of free acid forms. The sodium salt form enhances solubility in polar solvents such as methanol, which is beneficial for analytical purposes. Its structure allows for potential reactions typical of carboxylic acids and amines, including esterification and amidation reactions .

The synthesis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity typically involves multi-step organic reactions that include cyclization processes and modifications to the atorvastatin structure. Common methods may involve:

  • Cyclization Reactions: To form the cyclic structure characteristic of this impurity.
  • Sodium Salification: Converting the free acid form into its sodium salt to enhance solubility.
  • Purification Techniques: Such as crystallization or chromatography to isolate the impurity from other by-products during atorvastatin synthesis .

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is primarily used in pharmaceutical research and development. Its applications include:

  • Quality Control: As a reference standard for testing the purity of atorvastatin formulations.
  • Stability Studies: To assess how impurities affect the stability of atorvastatin under various conditions.
  • Pharmacological Research: Investigating the impact of impurities on drug efficacy and safety profiles .

Interaction studies involving Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity focus on its effects when combined with other pharmaceutical agents or within biological systems. Such studies may reveal how this impurity interacts with metabolic pathways or alters the pharmacokinetics of atorvastatin itself. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic outcomes .

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity shares similarities with several other statins and their respective impurities. A comparison highlights its unique structural features:

Compound NameCAS NumberUnique Features
Atorvastatin134523-00-5Primary drug; HMG-CoA reductase inhibitor
Lovastatin75330-75-5Natural product; precursor to synthetic statins
Simvastatin79902-63-9Derived from lovastatin; more potent than atorvastatin
Rosuvastatin287714-41-4Has a different structural backbone; stronger LDL reduction
Atorvastatin Cyclic Sodium Salt Impurity1316291-19-6Contains cyclic structure; specific impurity form

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is unique due to its cyclic nature and specific interactions that may differ from other statin-related compounds, influencing both its chemical behavior and biological implications .

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, has undergone extensive impurity profiling due to its global use and complex synthetic pathways. Early studies focused on identifying process-related impurities formed during synthesis, such as lactone derivatives and stereoisomers. The characterization of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity emerged as critical during the optimization of manufacturing processes to ensure pharmaceutical quality. Regulatory agencies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), have established stringent limits for impurities in Atorvastatin formulations, driving advancements in analytical methods.

Nomenclature and Classification Systems

The compound is formally designated as Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity (CAS 1316291-19-6) and classified under the following systems:

SystemClassification
IUPACSodium 4-(7-(4-fluorophenyl)-7-hydroxy-1b-isopropyl-7a-phenyl-1a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2',3':3,4]pyrrolo[2,1-b]oxazin-3-yl)-3-hydroxybutanoate
EP/USPAtorvastatin Impurity L or Atorvastatin FXA Impurity (sodium salt)
SyntheticCyclic isopropyl ester derivative of Atorvastatin with sodium counterion

This nomenclature reflects its structural relationship to the parent compound and its role as a synthetic byproduct.

Structural Relationship to Parent Compound

The impurity shares the core pyrrole-oxazinone structure of Atorvastatin but features a cyclic sodium salt formation involving the side-chain carboxylic acid. Key structural modifications include:

  • Cyclization: Formation of a six-membered oxazinone ring through intramolecular esterification.
  • Sodium Counterion: Replacement of the calcium ion in Atorvastatin calcium with sodium, altering solubility and stability.
  • Isopropyl Substitution: Retention of the isopropyl group at the pyrrole C-2 position, consistent with the parent drug.

This structural similarity necessitates stringent analytical resolution during quality control.

Significance in Pharmaceutical Quality Analysis

The impurity’s presence impacts drug quality through:

  • Co-elution Risks: Potential overlap with Atorvastatin in UV-based assays, leading to overestimation of impurity levels.
  • Stability Concerns: Susceptibility to hydrolysis under acidic/basic conditions, mirroring Atorvastatin’s degradation pathways.
  • Regulatory Compliance: EP/USP mandates limits for unspecified impurities (e.g., ≤0.1% for most impurities).

Regulatory Framework for Impurity Profiling

Key guidelines governing this impurity include:

RegulationRequirement
ICH-Q3A(R2)Qualification thresholds: ≤0.15% for daily doses <2 g; ≥0.1% requires toxicological evaluation
EP 10.7Limits for unspecified impurities: ≤0.1%; system suitability tests for resolution
USP 44-NF 39Identification and quantification of impurities via HPLC with UV or mass detection

These frameworks emphasize the need for stability-indicating methods and mass spectrometry (MS) for accurate profiling.

Dates

Modify: 2024-04-14

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